molecular formula C9H8ClN3 B1469385 2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine CAS No. 886536-48-7

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Cat. No. B1469385
M. Wt: 193.63 g/mol
InChI Key: HSJWMZWILGBGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a complex organic compound. It is related to 2-Chloromethylpyridine, which is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines . It is an alkylating agent and a precursor to pyridine-containing ligands .

Scientific Research Applications

1. Application in Synthesis of Pyrimidines

  • Summary of Application : This compound is used in the synthesis of pyrimidines, which are aromatic heterocyclic compounds. Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

2. Application in Agrochemical and Pharmaceutical Industries

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using this compound, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

3. Application in Protection of Carboxyl Termini of Peptides

  • Summary of Application : This compound is used as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .

4. Application in Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

  • Summary of Application : This compound was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .

5. Application in Synthesis of Pyridine-Containing Ligands

  • Summary of Application : 2-Chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group. It is a precursor to pyridine-containing ligands .

6. Application in Synthesis of p-tert-butylcalixarene

  • Summary of Application : This compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalixarene .

7. Application as an Alkylating Agent

  • Summary of Application : 2-Chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group. It is an alkylating agent .

8. Application in Synthesis of Nitrogen Mustards

  • Summary of Application : 2-Chloromethylpyridine is an analogue of nitrogen mustards, and has been investigated for its mutagenicity .

properties

IUPAC Name

2-[4-(chloromethyl)pyrazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJWMZWILGBGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Reactant of Route 6
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.